While the provided research does not delve into specific structural analysis techniques, it indicates that Compound 18 is a derivative of 2-oxoindolin-3-glyoxylic acid. [] This implies the presence of an indoline ring system, a glyoxylic acid moiety, and a naphthalene group linked through an amide bond.
Research suggests that Compound 18 exerts its anxiolytic effects by influencing the monoaminergic system. [] Studies on rats subjected to experimental neurosis demonstrated that Compound 18 administration led to a reduction in adrenaline levels and an increase in noradrenaline, dopamine, and serotonin levels in the blood. [] Furthermore, Compound 18 appears to modulate the activity of enzymes involved in monoamine metabolism, evidenced by the reduced urinary excretion of their metabolic byproducts (homovanillic acid, vanillylmandelic acid, and 5-hydroxyindoleacetic acid). [] This normalization of monoamine levels and metabolism is thought to be central to the anxiolytic action of Compound 18. []
Compound 18 is primarily investigated for its potential anxiolytic properties. [] Research on animal models of anxiety (experimentally induced neurosis in rats) indicates its ability to regulate monoamine neurotransmitter levels and metabolism. [] This modulation of the monoaminergic system is a key target for many existing anxiolytic drugs, suggesting Compound 18's potential application in treating anxiety disorders. []
CAS No.: 3025-88-5
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6
CAS No.: 2361566-66-5